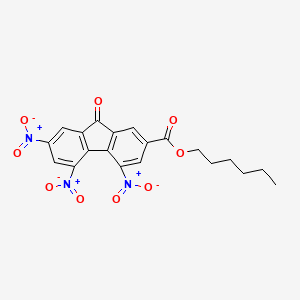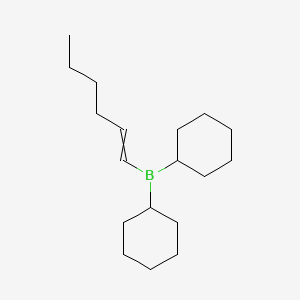
2,2-Dimethyl-1,3,2-dithiaplumbolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3,2-dithiaplumbolane is an organolead compound with the molecular formula C4H10PbS2 It is a unique compound due to the presence of lead (Pb) in its structure, which is relatively rare in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3,2-dithiaplumbolane typically involves the reaction of lead salts with thiol-containing organic compounds. One common method is the reaction of lead acetate with 2,2-dimethyl-1,3-propanedithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent safety measures due to the toxicity of lead compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3,2-dithiaplumbolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead sulfide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lead metal and thiol derivatives.
Substitution: The lead atom in the compound can be substituted with other metals or groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halides.
Major Products
Oxidation: Lead sulfide (PbS), sulfur-containing organic compounds.
Reduction: Lead metal (Pb), thiol derivatives.
Substitution: Organolead compounds, metal-thiol complexes.
Scientific Research Applications
2,2-Dimethyl-1,3,2-dithiaplumbolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and in studies of lead chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in studies of lead toxicity and metabolism.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3,2-dithiaplumbolane involves its interaction with biological molecules and systems. The lead atom in the compound can bind to various molecular targets, including proteins and enzymes, disrupting their normal function. This can lead to a range of biological effects, including toxicity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dithiane: Similar structure but lacks the lead atom.
2,2-Dimethyl-1,3-dithiolane: Similar structure but lacks the lead atom.
Lead(II) acetate: Contains lead but lacks the thiol groups.
Uniqueness
2,2-Dimethyl-1,3,2-dithiaplumbolane is unique due to the presence of both lead and thiol groups in its structure This combination imparts distinctive chemical properties, making it a valuable compound for research in various fields
Properties
CAS No. |
62703-65-5 |
|---|---|
Molecular Formula |
C4H10PbS2 |
Molecular Weight |
329 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-dithiaplumbolane |
InChI |
InChI=1S/C2H6S2.2CH3.Pb/c3-1-2-4;;;/h3-4H,1-2H2;2*1H3;/q;;;+2/p-2 |
InChI Key |
ASGVKCXHAOMZPK-UHFFFAOYSA-L |
Canonical SMILES |
C[Pb]1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14521380.png)
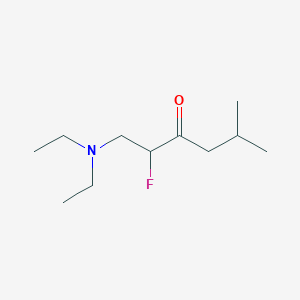


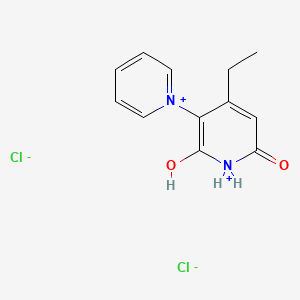
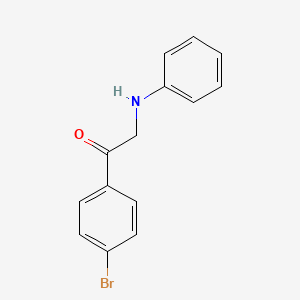

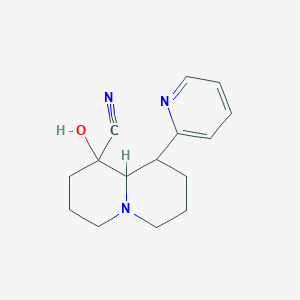

![2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14521424.png)

